molecular formula C13H15NO B3363895 4-Hydroxy-6-methyl-2-propylquinoline CAS No. 1070879-86-5

4-Hydroxy-6-methyl-2-propylquinoline

Cat. No.: B3363895
CAS No.: 1070879-86-5
M. Wt: 201.26 g/mol
InChI Key: GQBLIEIZISNQGM-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-2-propylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a propyl group at the 2-position makes this compound unique and potentially useful in various scientific and industrial applications.

Chemical Reactions Analysis

4-Hydroxy-6-methyl-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

4-Hydroxy-6-methyl-2-propylquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

4-Hydroxy-6-methyl-2-propylquinoline can be compared with other quinoline derivatives, such as:

The presence of the hydroxyl, methyl, and propyl groups in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts .

Properties

IUPAC Name

6-methyl-2-propyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-4-10-8-13(15)11-7-9(2)5-6-12(11)14-10/h5-8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBLIEIZISNQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651215
Record name 6-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-86-5
Record name 6-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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